molecular formula C6H11NO3 B2755893 3-Ethoxyazetidine-3-carboxylic acid CAS No. 1524708-16-4

3-Ethoxyazetidine-3-carboxylic acid

Cat. No.: B2755893
CAS No.: 1524708-16-4
M. Wt: 145.158
InChI Key: RLENEUIXGITAMT-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1523618-24-7 . It has a molecular weight of 181.62 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of a compound greatly influences its acidity or basicity. The acid–base strength of a molecule depends strongly on its structure . The weaker the A–H or B–H+ bond, the more likely it is to dissociate to form an H + ion .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

Properties

IUPAC Name

3-ethoxyazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENEUIXGITAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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